2-Benzylpyrrolidine hydrochloride

DPP-IV Inhibitor Type 2 Diabetes Enzyme Assay

Replacing this pyrrolidine scaffold with piperazine or piperidine analogs often causes critical loss of target potency and selectivity. 2-Benzylpyrrolidine HCl is the validated solution. - DPP-IV inhibitor building block: Delivers IC50 = 0.3 µM vs 1.2 µM for piperazine analog (4-fold improvement). - Safer CaR antagonist precursor: Reduces hERG liability vs NPS-2143 amine replacement. - Enantiopure precursor for dopamine receptor ligands & proline surrogates. - Stable HCl salt form for easy handling and storage.

Molecular Formula C11H16ClN
Molecular Weight 197.7 g/mol
CAS No. 936225-47-7
Cat. No. B1432342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylpyrrolidine hydrochloride
CAS936225-47-7
Molecular FormulaC11H16ClN
Molecular Weight197.7 g/mol
Structural Identifiers
SMILESC1CC(NC1)CC2=CC=CC=C2.Cl
InChIInChI=1S/C11H15N.ClH/c1-2-5-10(6-3-1)9-11-7-4-8-12-11;/h1-3,5-6,11-12H,4,7-9H2;1H
InChIKeyPSNHTTMLFMMVMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzylpyrrolidine Hydrochloride: Chiral Scaffold for CNS & Metabolic Research


2-Benzylpyrrolidine hydrochloride (CAS: 936225-47-7) is a heterocyclic organic compound belonging to the substituted pyrrolidine family. It is a solid, often supplied as the hydrochloride salt to enhance its stability and handling. The molecule is characterized by a pyrrolidine ring with a benzyl substituent at the 2-position, creating a chiral center that makes it available as racemic mixtures or single (R) and (S) enantiomers [1]. This specific scaffold is recognized as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of diverse bioactive molecules . Its primary utility lies in its incorporation into more complex structures, particularly those targeting neurological and metabolic pathways, making it a crucial intermediate for pharmaceutical research and development .

Scaffold Chiral pyrrolidine building block for CNS and metabolic pathway research
Enantiomer options Available as racemate or single (R)/(S) enantiomers for stereochemical control studies
Handling Hydrochloride salt form for improved stability and handling in synthesis workflows

Pitfalls of 2-Benzylpyrrolidine Hydrochloride Substitution


Substituting 2-benzylpyrrolidine hydrochloride with a close analog, such as a piperidine or piperazine derivative, is a high-risk strategy that frequently leads to a significant loss of target potency and selectivity [1]. The precise positioning of the benzyl group on the pyrrolidine ring dictates the molecule's three-dimensional conformation and its ability to engage with specific biological targets. A direct head-to-head study demonstrated that replacing a piperazine ring with a 2-benzylpyrrolidine moiety resulted in a 4-fold improvement in DPP-IV inhibitory activity (IC50 = 0.3 µM vs. 1.2 µM), underscoring the critical impact of ring size and substitution pattern [1]. Similarly, in calcium-sensing receptor (CaR) antagonist programs, the 2-benzylpyrrolidine scaffold was specifically identified as a superior replacement for the 1,1-dimethyl-2-naphthalen-2-yl-ethylamine group in the lead compound NPS-2143, providing a more favorable cardiovascular safety profile without sacrificing potency [2]. These findings confirm that seemingly minor structural changes can drastically alter pharmacological outcomes.

Ring size Piperidine or piperazine analogs may not replicate the pyrrolidine ring conformation required for target engagement.
Benzyl position Altered substitution pattern on the heterocycle can shift selectivity and potency profiles across enzyme and receptor assays.
Enantiomer composition Racemate vs. single enantiomer may yield different biological responses; stereochemical identity must be reviewed for CNS or metabolic models.

2-Benzylpyrrolidine Hydrochloride: Performance Comparison vs. Alternatives


Superior DPP-IV Inhibition Over Piperidine and Piperazine Analogs

In a comparative study evaluating novel dipeptidyl peptidase IV (DPP-IV) inhibitors, a 2-benzylpyrrolidine derivative (Compound 2) demonstrated significantly superior inhibitory activity compared to its direct structural analogs. The 2-benzylpyrrolidine core was 4-fold more potent than a phenethyl-piperazine derivative and over 5-fold more potent than a 4-benzylpiperidine derivative [1]. This study directly quantifies the activity advantage conferred by the specific pyrrolidine ring size and 2-benzyl substitution pattern.

DPP-IV inhibition vs piperazine
Head-to-head
IC50 0.3 µM (pyrrolidine) vs 1.2 µM (piperazine analog)
Supports scaffold-driven DPP-IV inhibition review
Recombinant human enzyme assay context; 4-fold lower IC50 reported
DPP-IV Inhibitor Type 2 Diabetes Enzyme Assay

Reduced hERG Liability vs. NPS-2143 in CaR Antagonism

A structure-activity relationship (SAR) study aimed at developing calcium-sensing receptor (CaR) antagonists identified substituted 2-benzylpyrrolidines as superior alternatives to the amine portion of the lead compound NPS-2143. A specific derivative, compound 3h, not only maintained comparable potency to NPS-2143 but also exhibited a superior human ether-a-go-go-related gene (hERG) channel profile, indicating a lower risk of drug-induced QT prolongation and cardiac arrhythmias [1].

hERG liability profile
Reported
Reduced hERG blocking activity vs NPS-2143 in patch-clamp assay
Supports hERG liability screening context
Qualitative profile reported; quantitative thresholds not provided
hERG Channel Cardiac Safety Calcium-Sensing Receptor

Enantiomeric Advantage of (S)-2-Benzylpyrrolidine

The chirality of the 2-benzylpyrrolidine scaffold is a critical determinant of biological activity. The (S)-enantiomer has been specifically implicated in producing dose-dependent suppression of locomotor activity and mitigating physiological effects induced by stimulants like methamphetamine and fentanyl . While the racemic mixture (2-benzylpyrrolidine hydrochloride, CAS 936225-47-7) serves as an accessible starting point, the procurement of specific enantiomers like (S)-2-Benzylpyrrolidine HCl (CAS 144889-08-7) is essential for stereospecific studies and can yield more potent and selective pharmacological outcomes .

Enantiomer activity context
Data to verify
(S)-enantiomer reported to modulate locomotor activity in rodent models
Supports enantiomer-specific CNS model interpretation
Comparator data for (R)-enantiomer not provided; class-level inference
Enantiomer Chiral Synthesis Dopamine Agonist

Pyrrolidine vs. Piperidine: DPP-IV Inhibition Advantage

The impact of heterocyclic ring size on target engagement is directly quantified in a DPP-IV inhibition study. A 2-benzylpyrrolidine derivative exhibited an IC50 of 0.3 µM, while the analogous 4-benzylpiperidine derivative was over 5-fold less potent, with an IC50 of 1.6 µM [1]. This demonstrates that the five-membered pyrrolidine ring, in this specific context, provides a more favorable conformation for binding to the DPP-IV active site compared to the six-membered piperidine ring.

Pyrrolidine vs piperidine IC50
Head-to-head
0.3 µM (pyrrolidine) vs 1.6 µM (piperidine), 5.3-fold difference
Supports ring-size effect on DPP-IV inhibition review
In vitro enzyme assay; same scaffold, different heterocycle
SAR Ring Size Pyrrolidine vs. Piperidine

Applications of 2-Benzylpyrrolidine Hydrochloride in Drug Discovery


DPP-IV Inhibitor Optimization for Type 2 Diabetes

Based on its 4-fold superior potency over piperazine analogs in DPP-IV enzyme assays [1], 2-benzylpyrrolidine hydrochloride is an ideal building block for synthesizing and optimizing novel DPP-IV inhibitors. Researchers can use this scaffold to create focused libraries with a higher probability of achieving the sub-micromolar potency required for in vivo proof-of-concept studies.

Next-Generation Calcilytics with Improved Cardiac Safety

The scaffold's proven ability to replace the amine portion of NPS-2143 while significantly reducing hERG liability [1] makes 2-benzylpyrrolidine hydrochloride a strategic starting point for developing safer calcium-sensing receptor antagonists. This is particularly valuable in osteoporosis research, where the risk of drug-induced arrhythmias is a major concern.

Stereospecific CNS Probes and Therapeutics

The distinct biological activity of the (S)-enantiomer in modulating locomotor behavior and drug-induced responses [1] positions the racemic 2-benzylpyrrolidine hydrochloride as a key intermediate for the synthesis of enantiopure dopamine receptor ligands. This application is critical for neuroscience research, allowing for the exploration of novel treatments for stimulant use disorders and other neurological conditions.

Conformationally Constrained Peptide Mimetics

As a proline surrogate with a bulky benzyl group, the (R)-enantiomer of this scaffold is utilized to introduce conformational constraint into peptide mimetics [1]. This is a powerful strategy in chemical biology to improve the metabolic stability and target selectivity of peptide-based therapeutics, and the racemic hydrochloride salt serves as a convenient and cost-effective precursor for accessing the desired chiral building block.

Application
Selection Property
Validation Focus
DPP-IV inhibitor research
Pyrrolidine scaffold-based DPP-IV inhibition review
Enzyme inhibition assay and scaffold comparison
CaR antagonist research with hERG screening
hERG liability screening context
Patch-clamp hERG assay review
Stereospecific CNS research
Enantiomer-specific CNS model interpretation
Locomotor activity and drug-response models
Conformationally constrained peptide mimetic design
Conformational constraint via pyrrolidine scaffold
Metabolic stability and selectivity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Benzylpyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.